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molecular formula C7H9NO B1583911 3-(Methoxymethyl)pyridine CAS No. 58418-62-5

3-(Methoxymethyl)pyridine

Cat. No. B1583911
M. Wt: 123.15 g/mol
InChI Key: HJJVHNKOXFYNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242133B2

Procedure details

To a mixture of 10.0 g of 3-hydroxymethylpyridine and 200 ml of THF, 3.7 g of 60% sodium hydride (in oil) was added in small portions at room temperature and then stirred for 15 minutes. To the reaction mixture, 13.0 g of methyl iodide was added dropwise, and the reaction mixture was stirred at room temperature for three hours. To the reaction mixture, 25 ml of water was added. Then, the reaction mixture was concentrated under reduced pressure. To the residue, 25 ml of water was added, followed by extraction with ethyl acetate three times. The combined organic layers were washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 8.17 g of 3-methoxymethylpyridine.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.[CH2:9]1COCC1.[H-].[Na+].CI>O>[CH3:9][O:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCC=1C=NC=CC1
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
3.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions at room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for three hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, 25 ml of water was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate three times
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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